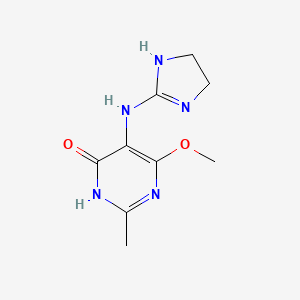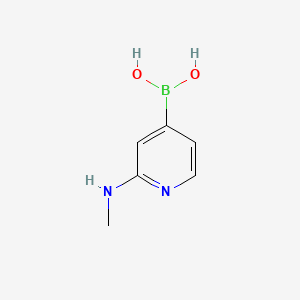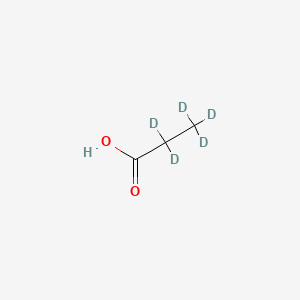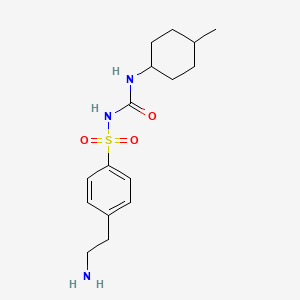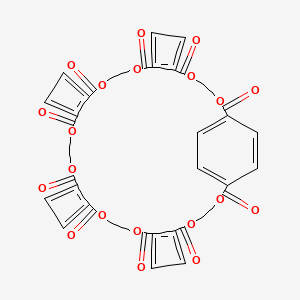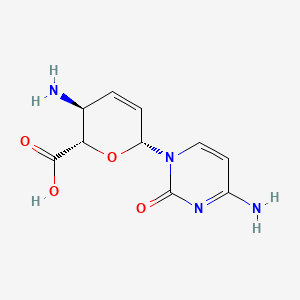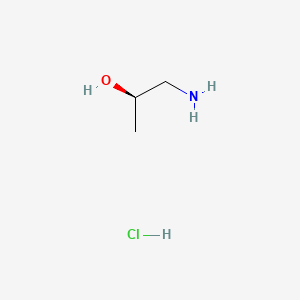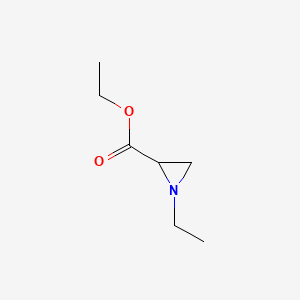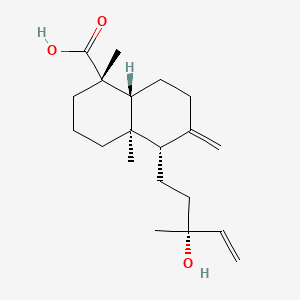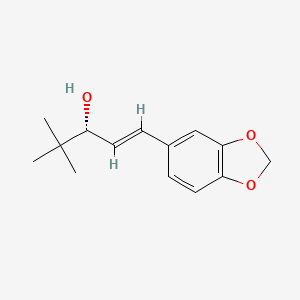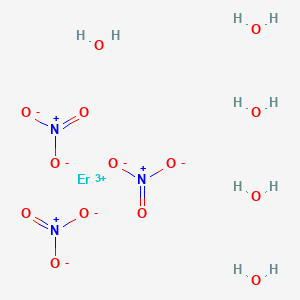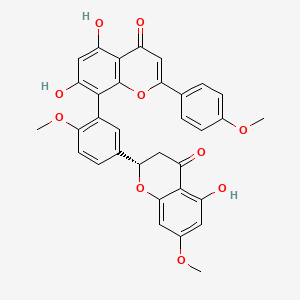
2,3-Dihydrosciadopitysin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrosciadopitysin is a biflavonoid compound that can be isolated from the autumn leaves of Metasequoia glyptostroboides . It belongs to the class of flavonoids, which are known for their diverse biological activities. The compound has a molecular formula of C33H26O10 and a molecular weight of 582.55 g/mol . It is characterized by its yellow powder form and is known for its potential therapeutic properties.
Analyse Biochimique
Biochemical Properties
2,3-Dihydrosciadopitysin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . Additionally, this compound interacts with cellular signaling proteins, modulating pathways that regulate oxidative stress and inflammation . These interactions highlight the compound’s potential as a therapeutic agent in conditions characterized by oxidative damage and inflammatory responses.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound influences cell signaling pathways, such as the mTOR pathway, which plays a critical role in cell growth and metabolism . The compound also affects gene expression, leading to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes . These cellular effects underscore the potential of this compound in cancer therapy and the management of inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For example, this compound inhibits tyrosinase by binding to its active site, thereby preventing the enzyme from catalyzing melanin synthesis . Additionally, the compound can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular function . These molecular interactions provide insights into the therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound has shown stability under various conditions, maintaining its bioactivity over extended periods . It is susceptible to degradation under extreme conditions, such as high temperatures and acidic environments . Long-term studies have demonstrated that this compound can exert sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities . These findings highlight the importance of optimizing storage and handling conditions to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The metabolites of this compound can exert biological activities, contributing to the overall therapeutic effects of the compound . Additionally, the compound can influence metabolic flux, altering the levels of various metabolites involved in oxidative stress and inflammation . These metabolic interactions highlight the complexity of this compound’s effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, where it exerts its antioxidant effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to its specific sites of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrosciadopitysin involves the use of various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be synthesized through the reaction of specific flavonoid precursors under controlled conditions. The reaction typically requires a temperature range of 2-8°C for optimal yield .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, particularly the autumn leaves of Metasequoia glyptostroboides . The extraction process includes solvent extraction followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydrosciadopitysin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities and properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,3-Dihydrosciadopitysin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as a free-radical scavenger, reducing oxidative stress in cells.
Anticancer Activity: The compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Antiviral Activity: It targets viral enzymes and proteins, inhibiting viral replication.
Anti-inflammatory Activity: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
2,3-Dihydrosciadopitysin is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
Sciadopitysin: Another biflavonoid with similar antioxidant and anti-inflammatory properties.
Ginkgetin: Known for its anticancer and antiviral activities.
Isoginkgetin: Exhibits significant anti-inflammatory and neuroprotective effects.
Amentoflavone: A biflavonoid with potent antioxidant and anticancer properties.
Propriétés
IUPAC Name |
5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-13,15,28,34-36H,14H2,1-3H3/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBQEDJQLPQAHW-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the antifungal activity of 2,3-Dihydrosciadopitysin?
A: While this compound itself hasn't been extensively studied for its antifungal properties, a closely related compound, sciadopitysin, has shown notable antifungal activity against specific fungi. Research indicates that sciadopitysin exhibits antifungal effects against Alternaria alternata, Fusarium culmorum, and Cladosporium oxysporum []. Further research is needed to determine if this compound shares similar antifungal properties.
Q2: Where has this compound been found in nature?
A: this compound has been isolated from the leaves of Metasequoia glyptostroboids []. This finding suggests that Metasequoia glyptostroboids could be a potential source for further investigations into the biological activities of this compound.
Q3: Does the structure of this compound relate to its activity?
A: While the specific activity of this compound requires further investigation, we can look at closely related compounds. A study examining biflavones, a class of compounds to which this compound belongs, revealed that even subtle structural modifications can significantly influence their antifungal activity []. This highlights the importance of understanding Structure-Activity Relationships (SAR) for this class of compounds.
Q4: What is the mechanism of action for the anti-tyrosinase effect of a related compound?
A: Research has shown that 2,3-dihydro-4',4'''-di-O-methylamentoflavone, another biflavonoid compound, exhibits potent anti-tyrosinase activity []. This compound, isolated from Podocarpus macrophyllus var. macrophyllus, significantly reduces tyrosinase-related protein-2 (TRP-2) at both the protein and mRNA levels []. This suggests that its anti-pigmentation effect is mediated by inhibiting the transcription of genes encoding TRP2. Further research is needed to determine if this compound exhibits similar effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)
